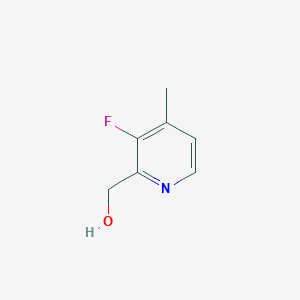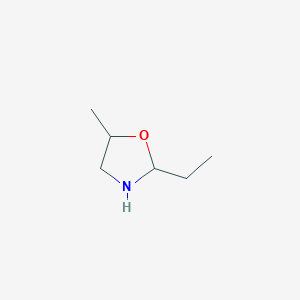
N-benzyl-N-(prop-2-ynyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(prop-2-ynyl)pivalamide is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a benzyl group, a dimethyl group, and a prop-2-yn-1-yl group attached to a propanamide backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(prop-2-ynyl)pivalamide typically involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(prop-2-ynyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-N-(prop-2-ynyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(prop-2-ynyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with active sites .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2,2-dimethylpropanamide: Similar structure but lacks the prop-2-yn-1-yl group.
N-benzyl-2,2-dimethyl-N-methylpropanamide: Similar structure but has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
N-benzyl-N-(prop-2-ynyl)pivalamide is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
N-benzyl-2,2-dimethyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C15H19NO/c1-5-11-16(14(17)15(2,3)4)12-13-9-7-6-8-10-13/h1,6-10H,11-12H2,2-4H3 |
Clave InChI |
XMFNVVKEBYIHQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N(CC#C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8463589.png)

![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoic acid](/img/structure/B8463607.png)
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)
![1-Butanone,1-benzo[b]thien-5-yl-3-methyl-](/img/structure/B8463631.png)








